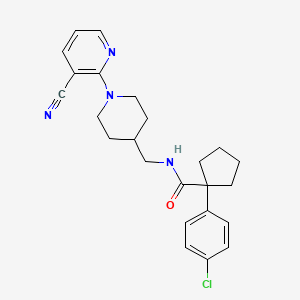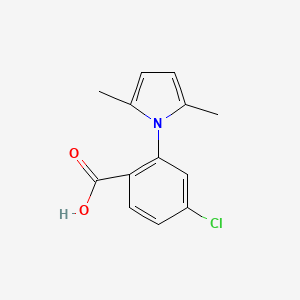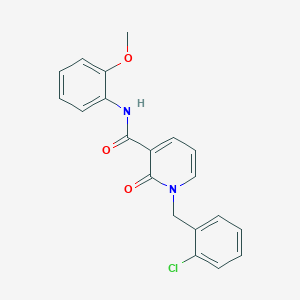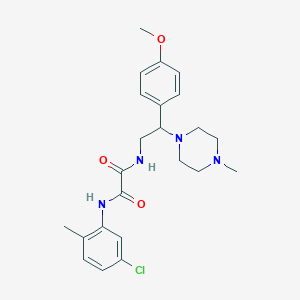![molecular formula C26H22N2O3S B2515342 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide CAS No. 850916-44-8](/img/structure/B2515342.png)
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide is a complex organic molecule featuring a benzodioxole ring, an indole moiety, and a prop-2-enamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The benzodioxole and indole moieties are then linked through a sulfanyl ethyl chain using thiol-ene click chemistry.
Formation of the Prop-2-enamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, converting it to an amine.
Substitution: The aromatic rings in the benzodioxole and indole moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the development of new biochemical assays.
Medicine
The compound holds potential in medicinal chemistry for the development of new therapeutic agents. Its structural features suggest it could interact with multiple biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzodioxole and indole moieties may interact with aromatic residues in enzymes, affecting their activity. The compound’s ability to undergo various chemical reactions also allows it to modulate multiple biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a benzodioxole ring, an indole moiety, and a prop-2-enamide group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c29-24(13-11-18-10-12-22-23(16-18)31-17-30-22)27-14-15-32-26-20-8-4-5-9-21(20)28-25(26)19-6-2-1-3-7-19/h1-13,16,28H,14-15,17H2,(H,27,29)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGIYPJIMZTDPI-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2515260.png)


![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)
![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)



![6-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2515272.png)
![2-(naphthalen-1-yloxy)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2515273.png)
![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)


